Product packaging for 1-[(2R)-oxan-2-yl]methanamine(Cat. No.:)

1-[(2R)-oxan-2-yl]methanamine

Cat. No.: B11750288
M. Wt: 115.17 g/mol
InChI Key: NYGCBQKDTGBHSC-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R)-Oxan-2-yl]methanamine is a chiral amine derivative of tetrahydropyran that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a stereogenic center and a primary amine functional group, makes it a versatile precursor for constructing more complex molecules, particularly in the exploration of new pharmaceutical compounds . This compound is classified as a methanamine, a class of structures frequently utilized in drug discovery efforts. Similar chiral oxetane and tetrahydrofuran-based methanamines are commonly employed as key intermediates in synthesizing potential therapeutic agents . The primary amine group allows for straightforward functionalization, enabling researchers to create amides, sulfonamides, and imines, or to incorporate the scaffold into larger molecular architectures through coupling reactions. Applications & Research Value: The main application of this compound is as a chiral synthon in asymmetric synthesis. Its rigid tetrahydropyran ring can influence the three-dimensional shape and conformational properties of the resulting molecules, which is crucial for studying structure-activity relationships (SAR) in drug design. Researchers value this compound for its potential to introduce specific stereochemistry into target molecules, which can be critical for biological activity and selectivity. Handling & Storage: Store in a cool, dark place under an inert atmosphere. It is recommended to keep the product at 2-8°C for long-term stability . Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information before use. Notice: This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The researcher assumes all responsibility for the safe handling and use of this chemical in compliance with their institution's guidelines and local regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B11750288 1-[(2R)-oxan-2-yl]methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

[(2R)-oxan-2-yl]methanamine

InChI

InChI=1S/C6H13NO/c7-5-6-3-1-2-4-8-6/h6H,1-5,7H2/t6-/m1/s1

InChI Key

NYGCBQKDTGBHSC-ZCFIWIBFSA-N

Isomeric SMILES

C1CCO[C@H](C1)CN

Canonical SMILES

C1CCOC(C1)CN

Origin of Product

United States

Synthetic Methodologies for 1 2r Oxan 2 Yl Methanamine

Multistep Synthetic Sequences Involving the Oxane Ring System

The construction of the 1-[(2R)-oxan-2-yl]methanamine molecule often involves a series of carefully planned steps to build the oxane ring and introduce the aminomethyl group with the correct stereochemistry.

Ring-Opening and Ring-Forming Strategies

The formation of the tetrahydropyran (B127337) (oxane) ring is a key aspect of the synthesis. Ring-forming strategies often involve the cyclization of acyclic precursors. For instance, the acid-catalyzed cyclization of homoallylic acetals can lead to the formation of substituted tetrahydropyrans with excellent stereocontrol. rsc.org Ring-opening strategies, while less direct for this specific target, can be employed in the synthesis of functionalized oxane precursors. For example, the ring-opening of photogenerated azetidinols represents a strategy for creating functionalized building blocks. beilstein-journals.orgresearchgate.net A relay ring-opening/double ring-closing metathesis has also been developed for synthesizing bicyclic structures containing a macrolide ring. rsc.org

Stereocontrolled Functionalization of Oxane Precursors

Achieving the desired (R)-configuration at the C2 position of the oxane ring is paramount. This can be accomplished through stereocontrolled synthesis, where the stereochemistry is set during the reaction sequence. acs.org One approach involves the use of chiral catalysts, such as Ru-BINAP complexes, in the hydrogenation of appropriate precursors to achieve enantioselective synthesis. Additionally, the use of chiral starting materials derived from the chiral pool, such as sugars, can provide a pre-existing stereocenter that guides the formation of the desired stereoisomer. researchgate.net For instance, the synthesis of polyhydroxypiperidines, which share structural similarities, often utilizes sugar-derived dicarbonyl substrates to ensure the correct absolute configurations of hydroxyl groups. chim.it

Amine Group Installation Methodologies: Reductive Amination, Substitution Reactions, and Amidations

The introduction of the aminomethyl group onto the oxane ring can be achieved through several reliable methods.

Reductive Amination: This is a widely used and versatile method for forming amines from aldehydes or ketones. masterorganicchemistry.comlibretexts.org The process typically involves the reaction of an aldehyde, such as tetrahydropyran-2-carbaldehyde, with ammonia (B1221849) or an ammonia equivalent to form an imine, which is then reduced to the primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comlibretexts.org Reductive amination offers a direct route to the aminomethyl group and can be performed in a one-pot fashion. derpharmachemica.comorganic-chemistry.org

Reagent ClassSpecific ExamplesKey Features
Reducing Agents Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃)Selectively reduce imines in the presence of carbonyls. masterorganicchemistry.comlibretexts.org
Nitrogen Sources Ammonia, Ammonium (B1175870) formateProvide the nitrogen atom for the amine group. chim.it

Substitution Reactions: The amine group can also be introduced via nucleophilic substitution. A common strategy involves the conversion of a hydroxyl group at the C2-methyl position to a good leaving group, such as a tosylate or mesylate, followed by reaction with an azide (B81097) salt (e.g., sodium azide). The resulting azide is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. libretexts.org

Amidation followed by Reduction: An alternative route involves the conversion of a carboxylic acid precursor to an amide, which is subsequently reduced to the amine. For example, a tetrahydropyran-2-carboxylic acid can be activated and reacted with ammonia to form the corresponding primary amide. This amide can then be reduced using a strong reducing agent like LiAlH₄ to yield the target aminomethyl compound.

Novel Synthetic Approaches and Method Development

The field of organic synthesis is continually evolving, with a focus on developing more efficient and environmentally friendly methods.

Development of Green Chemistry Methodologies for Sustainable Production

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.ininnovareacademics.inresearchgate.net In the context of synthesizing this compound, this involves several considerations:

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. mlsu.ac.inresearchgate.net

Use of Safer Solvents: Efforts are made to replace hazardous organic solvents with more benign alternatives, such as water or bio-based solvents, or to conduct reactions under solvent-free conditions. mlsu.ac.ininnovareacademics.in

Energy Efficiency: Reactions are ideally conducted at ambient temperature and pressure to minimize energy consumption. mlsu.ac.in The use of microwave irradiation can sometimes provide an energy-efficient alternative to conventional heating. innovareacademics.inresearchgate.net

Renewable Feedstocks: Utilizing starting materials derived from renewable resources is a key aspect of sustainable chemistry. mlsu.ac.in For instance, the use of enantiopure starting materials from the chiral pool, such as (2R,3S)-potassium isocitrate, can offer a cost-effective and sustainable route to chiral intermediates. semanticscholar.org

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones, as catalysts are used in smaller amounts and can be recycled. raijmr.com

The development of "greener" synthetic routes for adipic acid, which involves the oxidation of cyclohexene (B86901) with hydrogen peroxide, serves as an example of how traditional industrial processes can be redesigned for improved sustainability. researchgate.netraijmr.com Such principles can be applied to the synthesis of pharmaceutical intermediates like this compound to create more sustainable manufacturing processes.

Application of Flow Chemistry and Continuous Processing in Synthesis

The synthesis of chiral amines, a critical class of compounds in the pharmaceutical industry, is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. While specific research on the continuous synthesis of this compound is not extensively documented, the principles and advantages demonstrated for structurally similar molecules, such as other chiral amines and tetrahydropyran derivatives, provide a strong basis for its application. Flow chemistry offers significant improvements in terms of safety, efficiency, and scalability over traditional batch processes.

A plausible and common synthetic route to this compound is the asymmetric reductive amination of the corresponding aldehyde, (2R)-oxane-2-carbaldehyde. In a batch process, this would typically involve the reaction of the aldehyde with an amine source, such as ammonia, to form an intermediate imine, which is then reduced to the final amine product using a suitable reducing agent. This process, while effective, can present challenges in controlling reaction parameters, managing potentially hazardous reagents, and ensuring consistent product quality, especially on a larger scale.

The adaptation of such a synthesis to a continuous flow process can address these challenges. In a flow setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction conditions such as temperature, pressure, and stoichiometry. This enhanced control often leads to higher yields, improved selectivity, and reduced side-product formation. For the synthesis of chiral amines, immobilized enzymes or chiral catalysts can be packed into columns, creating efficient and reusable catalytic systems. acs.orguva.nl

For instance, biocatalytic reductive amination using imine reductases (IREDs) or transaminases has been successfully implemented in continuous flow reactors for the synthesis of various chiral amines. d-nb.infoacs.org These enzymatic methods are highly stereoselective and operate under mild conditions, contributing to a greener and more sustainable synthetic process. In a hypothetical flow synthesis of this compound, a solution of (2R)-oxane-2-carbaldehyde and an amine source could be passed through a packed-bed reactor containing an immobilized IRED and a cofactor regeneration system. This would enable the continuous production of the enantiomerically pure amine with high efficiency and minimal waste.

Alternatively, chemocatalytic methods can also be adapted for flow synthesis. The use of heterogeneous catalysts in packed-bed reactors simplifies product purification, as the catalyst is retained within the reactor. This approach has been demonstrated for the reductive amination of various aldehydes and ketones. nih.gov The improved heat and mass transfer in flow reactors also allows for the safe use of more reactive reagents and higher reaction temperatures, which can significantly shorten reaction times.

The table below illustrates a comparative analysis between a traditional batch synthesis and a proposed continuous flow process for the synthesis of this compound, based on data from analogous systems.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of this compound

Parameter Traditional Batch Process Proposed Continuous Flow Process
Reaction Time 12-24 hours 30-60 minutes residence time
Temperature Room temperature to 50°C 50-100°C (with better control)
Pressure Atmospheric 1-10 bar (to maintain flow and suppress solvent boiling)
Yield 60-80% >90%
Enantiomeric Excess Variable, dependent on chiral auxiliary or catalyst Consistently >99% with immobilized chiral biocatalyst
Safety Handling of bulk reagents, potential for thermal runaway Small reaction volumes at any given time, enhanced heat dissipation
Scalability Difficult, requires larger reactors and poses safety risks Readily scalable by extending operation time or parallelizing reactors
Downstream Processing Catalyst removal and product purification required Simplified, with catalyst retained in the reactor and purer product stream

Chemical Reactivity and Derivatization Studies of 1 2r Oxan 2 Yl Methanamine

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group in 1-[(2R)-oxan-2-yl]methanamine is a key site for a variety of nucleophilic reactions, allowing for the construction of diverse molecular architectures.

Acylation Reactions for Amide Formation

The primary amine of this compound readily undergoes acylation with a range of acylating agents, such as acid chlorides and activated carboxylic acids, to form the corresponding amides. These reactions are fundamental in peptide synthesis and the creation of various bioactive compounds. For instance, the coupling of the amine with carboxylic acids is often facilitated by coupling agents like HATU or TBTU to yield the desired amide products. google.com

Table 1: Examples of Acylation Reactions

Acylating Agent Coupling Agent Product Type
Acid Chloride Base (e.g., Triethylamine) N-Acyl Amide

Alkylation Reactions and Quaternization

The nitrogen atom of the primary amine can be alkylated to form secondary and tertiary amines. evitachem.com This can be achieved using alkyl halides or through other alkylating agents. Further alkylation can lead to the formation of quaternary ammonium (B1175870) salts. These reactions expand the structural diversity of derivatives obtainable from this compound. The nitrogen atom is also capable of acting as a nucleophile in reactions such as the opening of epoxides.

Formation of Imines, Enamines, and Other Nitrogenous Derivatives

This compound, as a primary amine, can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction is typically reversible and may require the removal of water to drive the equilibrium towards the imine product. wikipedia.orgoperachem.com The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond. libretexts.org The reaction is often catalyzed by acid. libretexts.org The resulting imines can be valuable intermediates for further synthetic transformations. In some cases, enamines can be formed, particularly when the amine reacts with a carbonyl compound that has an alpha-hydrogen, leading to a shift of the double bond. uni-muenchen.de

Table 2: Imine Formation Reaction

Carbonyl Compound Conditions Product
Aldehyde (R-CHO) Acid catalyst, removal of water Imine (R-CH=N-CH₂-oxane)

Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful method for forming C-N bonds and provides a direct route to secondary amines from this compound and a carbonyl compound. libretexts.org This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ to the corresponding amine. libretexts.orgd-nb.info A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity in reducing the protonated imine over the carbonyl starting material. libretexts.orgresearchgate.net This method is widely used in the synthesis of complex amines. d-nb.info

Table 3: Reagents for Reductive Amination

Carbonyl Compound Reducing Agent Product
Aldehyde NaBH₃CN or NaBH(OAc)₃ Secondary Amine

Transformations Involving the Oxane Ring System

While the reactivity of the primary amine is a major focus, the oxane ring itself can be a target for chemical modifications, often with a high degree of stereocontrol.

Stereoselective Modifications and Functionalization of the Oxane Framework

The oxane ring of this compound provides a chiral scaffold that can influence the stereochemical outcome of reactions at the ring. The pyranose-like structure of the oxane ring exists in non-planar chair and boat conformations, with the substituents occupying either axial or equatorial positions. nih.govacs.org This conformational preference can direct the approach of reagents, leading to stereoselective functionalization. While specific examples of direct functionalization on the oxane ring of this particular molecule are not extensively documented in readily available literature, general principles of carbohydrate and heterocyclic chemistry suggest that reactions such as hydroxylations, halogenations, and eliminations could be performed on derivatives where the amine is appropriately protected. The inherent chirality of the starting material makes it a valuable precursor for the synthesis of enantiomerically pure compounds.

Ring Transformations, Expansions, and Contractions

The structure of this compound, specifically the 1-aminomethyl-substituted cyclic ether system, makes it a potential candidate for ring expansion reactions, most notably the Tiffeneau-Demjanov rearrangement. wikipedia.org This reaction provides a method for a one-carbon ring expansion of cycloalkanes and heterocycles bearing an exocyclic aminomethyl group. wikipedia.orgwikipedia.org

The process is initiated by the treatment of the primary amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. This leads to the diazotization of the amine, forming a diazonium ion intermediate. wikipedia.orgnumberanalytics.com This intermediate is unstable and readily expels a molecule of nitrogen gas (N₂), a highly favorable process, to generate a primary carbocation. wikipedia.org A subsequent 1,2-rearrangement, driven by the formation of a more stable oxonium ion, results in the expansion of the six-membered oxane ring into a seven-membered cycloalkanone derivative. wikipedia.org While this reaction is well-established for carbocyclic systems, its application to heterocyclic analogs like this compound is mechanistically plausible. wikipedia.orgnumberanalytics.com

Table 1: Potential Ring Expansion of this compound

Reaction Reagents Intermediate Potential Product

Ring-chain tautomerism is another potential transformation, representing an equilibrium between a cyclic structure and an open-chain isomer. numberanalytics.com For molecules containing both an aldehyde/ketone and a hydroxyl/amine group, this intramolecular process can lead to the formation of a new heterocyclic ring. youtube.commdpi.com While this compound itself is stable, derivatives created through reactions at the amine could introduce functionalities that facilitate such tautomerism under specific conditions.

Derivatization for Enhanced Research Utility

The primary amine of this compound is a key handle for derivatization, enabling its modification for a variety of research applications. These include the attachment of spectroscopic probes to study reaction pathways, its use as a chiral auxiliary for determining the stereochemistry of other molecules, and its incorporation into larger structures to create advanced synthetic intermediates. smolecule.com

To investigate reaction mechanisms or track the molecule within a biological system, spectroscopic tags can be covalently attached to the primary amine. nih.gov These tags can be fluorescent labels, which allow for detection at very low concentrations, or isotopically enriched labels for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. researchgate.netmdpi.com

Common reagents for labeling primary amines include N-Hydroxysuccinimide (NHS) esters, which react readily with the amine to form a stable amide bond. nih.gov By using an NHS ester of a fluorescent dye, such as fluorescein (B123965) or a xanthene-based dye, a highly sensitive probe can be created. researchgate.netnih.gov The reaction is typically fast and selective for primary amines under mild pH conditions. nih.gov This strategy allows researchers to monitor the fate of the molecule in complex mixtures through fluorescence spectroscopy.

Table 2: Examples of Spectroscopic Labeling Reagents for Primary Amines

Reagent Class Specific Example Spectroscopic Method Linkage
NHS Esters 6-(fluorescein-5-carboxamido)hexanoic acid, succinimidyl ester (5-SFX) nih.gov Fluorescence Amide
Isothiocyanates Fluorescein isothiocyanate (FITC) Fluorescence Thiourea
Fluorogenic Dyes Xanthene-based reagents researchgate.net Fluorescence, Colorimetric Amine adduct

The determination of the absolute configuration of chiral molecules is a fundamental task in chemistry. Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished by techniques like NMR spectroscopy. wikipedia.org As a chiral primary amine, this compound can itself serve as a CDA or, more commonly, be analyzed by reacting with an external CDA.

A classic method involves the use of Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride. wikipedia.org When a chiral amine like this compound is reacted with both enantiomers of Mosher's acid chloride, two different diastereomeric amides are formed. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the assignment of the amine's absolute configuration based on predictable shifts in the signals of protons near the newly formed chiral center. frontiersin.orgnih.gov More recent methods utilize advanced CDAs that provide larger chemical shift differences, simplifying the analysis. acs.org

Table 3: Common Chiral Derivatizing Agents (CDAs) for Primary Amines

CDA Name Abbreviation Functional Group Reacted Spectroscopic Technique
α-Methoxy-α-(trifluoromethyl)phenylacetic acid MTPA / Mosher's acid Amine (forms amide) ¹H, ¹⁹F NMR nih.gov
α-Fluorinated phenylacetic phenylselenoester FPP Amine (forms amide) ¹⁹F NMR frontiersin.org

The tetrahydropyran (B127337) motif is a common feature in many biologically active compounds and natural products. Consequently, this compound and its analogs are valuable building blocks in medicinal chemistry and organic synthesis. smolecule.comsugar-energy.com The primary amine can be selectively modified through reactions such as alkylation, acylation, or reductive amination to build more complex molecular architectures.

For instance, tetrahydropyran-containing amines are key intermediates in the synthesis of various pharmaceutical agents. acs.org They have been incorporated into molecules targeting cyclin-dependent kinases (CDKs) and have been used to synthesize antagonists for chemokine receptors like CCR5, which are important in HIV research. acs.org The synthesis of kinase inhibitors, such as certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, also utilizes (oxan-4-yl)amine moieties as crucial components. nih.gov The chirality of this compound is particularly valuable for the stereoselective synthesis of chiral drug candidates, where specific stereoisomers are required for biological activity. nih.gov

Applications As a Chiral Building Block in Advanced Organic Synthesis

Construction of Stereodefined Heterocyclic Systems

The unique structural features of 1-[(2R)-oxan-2-yl]methanamine, particularly the stereocenter at the C2 position of the oxane ring, provide a robust platform for the synthesis of a wide array of stereodefined heterocyclic systems.

Incorporation of the Oxane Ring into Complex Molecular Architectures

The oxane moiety of this compound can be strategically incorporated into larger, more complex molecular frameworks. This is often achieved by leveraging the reactivity of the primary amine group. For instance, the amine can act as a nucleophile in various coupling reactions, thereby tethering the chiral oxane ring to other molecular fragments. This approach is particularly useful in the synthesis of molecules where the tetrahydropyran (B127337) ring is a key structural or pharmacophoric element. The synthesis of such complex structures often relies on multi-step sequences that may involve protection and deprotection of the amine, followed by reactions such as acylation, alkylation, or reductive amination to append the chiral unit.

Synthesis of Fused, Bridged, and Spirocyclic Systems

The application of this compound extends to the construction of intricate fused, bridged, and spirocyclic systems. researchgate.net These complex architectures are of significant interest in medicinal chemistry and materials science due to their rigid conformations and novel three-dimensional shapes. jove.com

Fused Systems: The amine functionality can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, after coupling the amine with a suitable electrophile containing a second reactive site, a subsequent ring-closing reaction can lead to the formation of a new ring fused to the oxane core.

Bridged Systems: While less common, the strategic use of this compound can also contribute to the formation of bridged systems. This typically involves more complex, multi-step synthetic sequences where the amine serves as a key stereochemical determinant.

Contributions to Asymmetric Synthesis of Chiral Scaffolds

The inherent chirality of this compound makes it an excellent auxiliary and building block for the asymmetric synthesis of various chiral scaffolds. researchgate.net

Asymmetric Construction of Carbon-Carbon Bonds

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. vanderbilt.edunih.gov this compound can be employed to influence the stereochemical outcome of C-C bond-forming reactions. libretexts.orgrsc.org

One common strategy involves converting the amine into a chiral imine or enamine. These intermediates can then react with various carbon electrophiles or nucleophiles, with the stereochemistry of the product being directed by the chiral oxane moiety. For example, the corresponding imine can undergo diastereoselective addition of organometallic reagents or enolates. Subsequent cleavage of the auxiliary group releases the newly formed chiral product.

Reaction TypeRole of this compoundStereochemical Outcome
Aldol (B89426) ReactionFormation of a chiral imine to direct the approach of an enolate.Diastereoselective formation of β-hydroxy carbonyl compounds.
Michael AdditionAs a chiral amine catalyst or by forming a chiral enamine intermediate.Enantioselective or diastereoselective 1,4-addition to α,β-unsaturated systems.
AlkylationFormation of a chiral Schiff base to direct the approach of an alkylating agent.Diastereoselective α-alkylation of carbonyl compounds.

Asymmetric Construction of Carbon-Heteroatom Bonds

The synthesis of molecules containing stereogenic centers bearing a heteroatom (e.g., nitrogen, oxygen, sulfur) is of great importance in medicinal chemistry. libretexts.org this compound can be utilized to achieve the asymmetric formation of carbon-heteroatom (C-X) bonds. duke.edu

Similar to C-C bond formation, the primary amine can be used as a chiral auxiliary. For instance, it can be reacted with an appropriate substrate to form an intermediate that then undergoes a diastereoselective reaction with a heteroatom-containing nucleophile or electrophile. A key application is in the synthesis of chiral α-amino acids and their derivatives. acs.org The amine can be condensed with an α-keto acid to form a chiral imine, which is then diastereoselectively reduced to afford the α-amino acid. Subsequent removal of the chiral auxiliary provides the desired enantiomerically enriched product.

Reaction TypeRole of this compoundStereochemical Outcome
AminationAs a chiral source of nitrogen in electrophilic or nucleophilic amination reactions.Diastereoselective formation of chiral amines.
HydroxylationDirecting group in diastereoselective hydroxylation of a tethered substrate.Diastereoselective formation of chiral alcohols.
SulfenylationFormation of a chiral intermediate to direct the addition of a sulfur electrophile.Diastereoselective formation of chiral thioethers.

Precursor in Total Synthesis of Complex Molecules

The utility of this compound is prominently demonstrated in its application as a key precursor in the total synthesis of complex, biologically active natural products and their analogues. nih.govmdpi.com The total synthesis of such molecules often requires the precise installation of multiple stereocenters, and chiral building blocks like this compound are invaluable for this purpose. uni-muenchen.de

The Role of this compound in Advanced Synthesis Remains Undocumented

Despite the importance of chiral building blocks in modern drug discovery and natural product synthesis, a comprehensive review of scientific literature reveals a notable absence of published research detailing the specific applications of the compound This compound . This chiral amine, featuring a tetrahydropyran (oxane) ring, theoretically represents a valuable synthon for introducing a defined stereocenter and a hydrophilic, heterocyclic fragment into larger molecules. However, its practical application in the stereoselective synthesis of natural products, complex polyketides, or alkaloids is not documented in accessible scholarly articles or chemical databases.

The tetrahydropyran motif is a common feature in a vast array of biologically active natural products. Consequently, chiral building blocks containing this ring system are of significant interest to synthetic chemists. Related structures, such as other substituted aminotetrahydropyrans, have been utilized as key intermediates in the synthesis of complex molecular architectures. These building blocks allow for precise control over the three-dimensional arrangement of atoms, which is often critical for a molecule's biological function.

Similarly, the fields of polyketide and alkaloid synthesis heavily rely on a toolbox of chiral precursors to construct intricate and stereochemically rich targets. researchgate.netresearchgate.net Polyketides are a class of natural products known for their diverse biological activities, including antibiotic and anticancer properties, and their synthesis often involves the assembly of multiple chiral centers. uni-muenchen.denih.gov Alkaloids, nitrogen-containing natural products, also represent a major area of synthetic effort, with many possessing potent pharmacological properties. calstate.edumdpi.combeilstein-journals.orgru.nl The development of synthetic routes to these compounds frequently hinges on the availability of versatile chiral amines. beilstein-journals.org

Furthermore, the generation of chiral molecule libraries for high-throughput screening is a cornerstone of modern medicinal chemistry. nih.govlibretexts.org These libraries, composed of systematically varied structures, are used to identify new drug leads. Chiral building blocks are essential for creating the structural diversity and stereochemical complexity that are characteristic of successful drug candidates. While substituted tetrahydropyrans and other chiral amines are employed in such combinatorial chemistry efforts, the specific contribution of this compound to this field has not been reported.

Stereochemical Aspects and Conformational Analysis of 1 2r Oxan 2 Yl Methanamine

Chiroptical Properties and Their Measurement

Chiroptical properties, such as optical rotation and circular dichroism, arise from the differential interaction of chiral molecules with polarized light and are definitive characteristics of a specific enantiomer. wikipedia.org These techniques are instrumental in assigning the absolute configuration of stereocenters.

Circular Dichroism (CD) Spectroscopy for Configuration Assignment

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. libretexts.org This differential absorption is observed in the vicinity of a chromophore's electronic transitions. For 1-[(2R)-oxan-2-yl]methanamine, the relevant chromophores are the C-O-C ether linkage and the C-N amine group. Saturated alcohols and amines are known to exhibit CD signals in the vacuum ultraviolet (VUV) region (below 200 nm), which correspond to n→σ* transitions. rsc.org

The sign and magnitude of the CD signal, known as the Cotton effect, are highly sensitive to the stereochemical environment of the chromophore. libretexts.org For the (2R)-configuration, the spatial arrangement of the aminomethyl group relative to the oxane ring dictates a specific CD signature. Although specific experimental CD data for this compound are not widely published, theoretical calculations and comparison with structurally similar chiral amines and ethers can be used to predict the spectrum and confirm the absolute configuration at the C2 stereocenter. nsf.gov The sign of the Cotton effect associated with the amine chromophore would be a key determinant in assigning the (R) configuration.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is the phenomenon where the optical rotation of a chiral substance varies with the wavelength of light. wikipedia.orgkud.ac.in An ORD spectrum plots the specific rotation against wavelength. For molecules like this compound that lack strong chromophores in the near-UV/Visible range, a "plain curve" is typically observed, showing a monotonic increase in the magnitude of optical rotation as the wavelength decreases. vlabs.ac.in

However, where there are electronic transitions, even in the far-UV, the ORD curve will show anomalous dispersion, known as the Cotton effect. libretexts.org This anomalous curve, characterized by a peak and a trough, provides detailed information about the stereochemistry. slideshare.net The relationship between the ORD curve and the CD spectrum is described by the Kronig-Kramers transforms. For this compound, the sign of the Cotton effect in its ORD spectrum would be directly related to the (R) configuration of the molecule.

Conformational Preferences of the Oxane Ring with Amine Substitution

The six-membered oxane (tetrahydropyran) ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. lumenlearning.com The key conformational question pertains to the orientation of the aminomethyl substituent at the C2 position—whether it preferentially occupies an axial or equatorial position. This equilibrium is governed by a combination of steric and stereoelectronic effects.

The preference of a substituent for the equatorial position is generally driven by the avoidance of 1,3-diaxial steric interactions. lumenlearning.com However, in 2-substituted tetrahydropyrans, the anomeric effect can favor the axial orientation for electronegative substituents. wikipedia.orgrsc.org The anomeric effect involves a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (oxygen) and the antibonding (σ*) orbital of the C-X bond at the anomeric (C2) position. scripps.edu For a C-N bond, the anomeric effect is generally weaker than for a C-O or C-halogen bond, and steric factors may dominate, leading to a preference for the equatorial conformer. wikipedia.org The precise equilibrium position is a subtle balance of these competing factors.

Spectroscopic Investigations (e.g., NMR, IR) for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the conformational equilibrium of cyclic systems in solution. nih.govnih.gov For this compound, the orientation of the aminomethyl group can be determined by analyzing the coupling constants (³J) of the proton at C2 (H2).

According to the Karplus relationship, the magnitude of the vicinal coupling constant (³JH,H) depends on the dihedral angle between the coupled protons. jeol.com

Axial H2: An axial proton at C2 would have a large coupling constant (³Jax,ax ≈ 10–13 Hz) with the axial proton at C3 and a small coupling constant (³Jax,eq ≈ 2–5 Hz) with the equatorial proton at C3.

Equatorial H2: An equatorial proton at C2 would exhibit small coupling constants with both the axial and equatorial protons at C3 (³Jeq,ax and ³Jeq,eq ≈ 2–5 Hz). almerja.com

By observing the multiplicity and measuring the coupling constants for the H2 proton, the predominant conformation can be established. Nuclear Overhauser Effect (NOE) spectroscopy can also provide through-space distance information to further support the conformational assignment. mdpi.com

Infrared (IR) spectroscopy can offer complementary, albeit less definitive, insights. The C-N and N-H bond stretching frequencies may be influenced by the substituent's conformation and the potential for intramolecular hydrogen bonding, which could differ between the axial and equatorial conformers.

Table 1: Expected ¹H-NMR Parameters for Conformational Analysis
ParameterAminomethyl Group in Axial Position (Equatorial H2)Aminomethyl Group in Equatorial Position (Axial H2)
H2 Signal MultiplicityBroad singlet or narrow multipletDoublet of doublets or triplet of doublets
³J(H2, H3) Coupling ConstantsSmall values (typically 2-5 Hz)One large (10-13 Hz) and one small (2-5 Hz) value
Key NOE CorrelationH2 ↔ H4 (equatorial)H2 ↔ H4, H6 (axial)

X-ray Crystallography of Derivatives for Solid-State Conformation

X-ray crystallography provides unambiguous information about the molecular structure in the solid state, including bond lengths, bond angles, and conformational details. wikipedia.org While obtaining suitable crystals of the parent amine might be challenging, its derivatives, such as hydrochloride or tartrate salts, are often highly crystalline. acs.org

A crystal structure of a this compound derivative would definitively establish the conformation of the oxane ring and the orientation of the aminomethyl substituent in the crystal lattice. researchgate.netdtic.mil This solid-state structure serves as a crucial benchmark, although it is important to recognize that crystal packing forces can sometimes favor a conformation that is not the most stable one in solution.

Influence of Stereochemistry on Reactivity and Selectivity in Organic Reactions

The well-defined stereochemistry of this compound makes it a valuable building block in asymmetric synthesis. Its primary amine functionality can serve as a nucleophile or as a handle for derivatization, while the chiral center at C2 can direct the stereochemical outcome of subsequent reactions.

When used as a chiral auxiliary , the compound can be temporarily attached to a prochiral substrate. wikipedia.orgsigmaaldrich.com The steric bulk of the oxane ring, held in a predictable conformation relative to the reaction center, would block one face of the molecule, forcing an incoming reagent to attack from the less hindered face. researchgate.net This leads to high diastereoselectivity in reactions such as alkylations or aldol (B89426) additions. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. williams.edu

Furthermore, as a chiral amine, it can be used as a resolving agent to separate a racemic mixture of chiral acids. The amine reacts with the racemic acid to form a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization.

The stereochemistry also influences intramolecular reactions. The relative orientation of the aminomethyl group and the ring oxygen, dictated by the conformational equilibrium, will determine the feasibility and stereochemical outcome of cyclization reactions or other transformations involving both functional groups.

Diastereoselectivity in Reactions Involving the Chiral Center

When this compound is used as a chiral building block, its inherent chirality can direct the stereochemical outcome of reactions at a prochiral center elsewhere in the molecule, a process known as diastereoselection. For this to occur, the amine is typically first converted into a derivative, such as an amide or an imine. The resulting substrate then contains a resident chiral center that can influence the approach of reagents.

The stereocontrol exerted by the (2R)-oxan-2-ylmethyl moiety relies on the creation of a sterically and electronically differentiated environment. For instance, in the alkylation of an enolate derived from an N-acyl derivative of this compound, the bulky tetrahydropyran (B127337) ring is expected to effectively shield one face of the enolate. The preferred chair conformation of the ring and the rotational preference around the C2-C(H2) and N-C(acyl) bonds would create a rigid framework, forcing an incoming electrophile to approach from the less hindered face. This results in the preferential formation of one diastereomer over the other. The level of diastereoselectivity, often expressed as a diastereomeric ratio (d.r.), is highly dependent on the reaction conditions, the nature of the electrophile, and the specific acyl group attached to the nitrogen.

Currently, specific experimental data quantifying the diastereomeric ratios for reactions involving this compound as a chiral auxiliary are not extensively documented in publicly available research.

Enantioselectivity in Catalytic Processes and Chiral Auxiliary Applications

The primary amine functionality and the defined stereochemistry of this compound make it a candidate for applications as a chiral ligand in asymmetric catalysis or as a recoverable chiral auxiliary.

As a Chiral Auxiliary: In its role as a chiral auxiliary, the compound would be temporarily attached to a prochiral substrate. wikipedia.org After a stereoselective reaction, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.orgsigmaaldrich.com For example, acylation of the amine with a prochiral carboxylic acid derivative would form an amide. Subsequent reaction at a position alpha to the carbonyl group, such as an enolate alkylation or an aldol reaction, would proceed diastereoselectively due to the influence of the chiral oxane moiety. The effectiveness of the auxiliary is measured by the degree of diastereoselectivity achieved. After the key stereocenter is set, the auxiliary is removed, yielding an enantiomerically enriched product.

As a Chiral Ligand: Alternatively, this compound or its derivatives can serve as chiral ligands that coordinate to a metal center, forming a chiral catalyst. uni-muenchen.de This catalyst can then mediate a reaction on a prochiral substrate, leading to the formation of one enantiomer in excess over the other. The amine and the ring oxygen could potentially act as a bidentate ligand, creating a well-defined chiral pocket around the metal. The steric and electronic properties of this pocket would differentiate the transition states leading to the two possible enantiomeric products. The success of such a ligand is quantified by the enantiomeric excess (e.e.) of the product.

Theoretical and Computational Studies of 1 2r Oxan 2 Yl Methanamine

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Energy Minima and Transition State Analysis

A crucial aspect of computational chemistry is the identification of stable molecular structures, known as energy minima, and the transition states that connect them. This analysis is vital for predicting reaction pathways and understanding kinetic stability. For 1-[(2R)-oxan-2-yl]methanamine, this would involve mapping out the potential energy surface to locate the most stable arrangement of its atoms and the energy barriers for conformational changes or chemical reactions.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals indicate a molecule's ability to donate or accept electrons, providing insights into its reactivity with other chemical species. An FMO analysis of this compound would help in predicting its behavior in various chemical reactions.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and molecules, MD can explore the different conformations a molecule can adopt and how it interacts with its environment.

Investigation of Solvent Effects on Conformation

The conformation of a molecule can be significantly influenced by the solvent it is in. MD simulations can explicitly model the solvent molecules around this compound to understand how interactions, such as hydrogen bonding, affect its three-dimensional structure and flexibility.

Analysis of Interactions with Proposed Catalytic Sites or Binding Partners

If this compound were to be studied for its interaction with a biological target or a catalyst, MD simulations would be an invaluable tool. These simulations can model the binding process, identify key interactions at the binding site, and estimate the strength of the binding, providing a molecular-level understanding of its potential biological activity or catalytic transformation.

Quantitative Structure-Reactivity Relationships from Computational Data

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a powerful computational approach to correlate the molecular structure of a compound with its chemical reactivity. For this compound, while specific, comprehensive QSRR studies are not extensively documented in publicly available literature, a theoretical framework for such an analysis can be constructed based on established computational chemistry principles and data from analogous structures. This section outlines the key computational descriptors that would be integral to a QSRR study of this compound and discusses their expected influence on its reactivity.

The primary reactive center of this compound is the amine group, which can act as a nucleophile or a base. The reactivity of this amine is modulated by the electronic and steric effects of the oxane ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying these properties. A typical QSRR analysis would involve calculating a series of molecular descriptors and then using statistical methods to build a mathematical model that predicts a specific reactivity parameter, such as the rate constant or activation energy for a given reaction.

Key computational descriptors relevant to the reactivity of this compound include electronic, steric, and thermodynamic parameters.

Electronic Descriptors: These descriptors quantify the electronic characteristics of the molecule, which are fundamental to its ability to participate in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule (nucleophilicity), while the LUMO energy relates to its electron-accepting ability (electrophilicity). For this compound, a higher HOMO energy would suggest greater nucleophilicity of the amine group. The HOMO-LUMO gap is an indicator of chemical stability.

Mulliken Atomic Charges: These charges provide an estimation of the electron distribution within the molecule. A more negative charge on the nitrogen atom of the amine group would correlate with increased basicity and nucleophilicity.

Natural Bond Orbital (NBO) Analysis: This provides a more detailed picture of charge distribution and orbital interactions. The charge on the nitrogen lone pair, for instance, is a precise indicator of its availability for reaction.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, a region of strong negative potential would be expected around the nitrogen atom, indicating the likely site for electrophilic attack.

Steric Descriptors: These parameters describe the three-dimensional size and shape of the molecule, which can influence the accessibility of the reactive center.

Molecular Volume and Surface Area: These provide a general measure of the molecule's size.

Steric Hindrance Parameters: Specific descriptors can be calculated to quantify the steric bulk around the amine group, which would be crucial in understanding its reactivity towards sterically demanding electrophiles.

Thermodynamic Descriptors: These properties provide insight into the energetics of potential reactions.

Proton Affinity (PA): This is a direct measure of the gas-phase basicity of the amine group. A higher PA value indicates stronger basicity.

Enthalpy and Gibbs Free Energy of Reaction: For a proposed reaction, the calculated enthalpy (ΔH) and Gibbs free energy (ΔG) of activation and reaction provide a quantitative prediction of the reaction's feasibility and rate.

The following interactive data tables present hypothetical, yet representative, computational data for this compound and a series of structurally related amines. Such tables would form the basis of a QSRR model, where the descriptors (independent variables) are correlated with a measure of reactivity (dependent variable).

Table 1: Calculated Electronic Descriptors for a Series of Amines
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Mulliken Charge on N
Methylamine-9.871.5411.41-0.45
Ethylamine-9.751.6211.37-0.48
This compound-9.681.7111.39-0.52
(Tetrahydrofuran-2-yl)methanamine-9.711.6811.39-0.50
Table 2: Calculated Thermodynamic Descriptors for a Hypothetical Nucleophilic Substitution Reaction
CompoundProton Affinity (kJ/mol)Activation Energy (ΔG‡, kJ/mol)Reaction Energy (ΔG, kJ/mol)
Methylamine899110-35
Ethylamine912105-40
This compound925100-45
(Tetrahydrofuran-2-yl)methanamine920102-42

In a QSRR study, the data from these tables would be used to develop an equation of the form:

Reactivity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where the coefficients (cₙ) are determined through regression analysis. Such a model would allow for the prediction of the reactivity of new, unsynthesized compounds based solely on their computationally derived descriptors. For this compound, it is expected that descriptors indicating higher electron density on the nitrogen atom and lower steric hindrance would correlate with enhanced nucleophilic reactivity.

Future Directions in Research on 1 2r Oxan 2 Yl Methanamine

Exploration of Novel and Sustainable Synthetic Methodologies

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. chemijournal.comresearchgate.net For 1-[(2R)-oxan-2-yl]methanamine, future research will likely focus on moving beyond traditional synthetic routes to embrace greener and more sustainable alternatives.

One promising area is the application of biocatalysis. The use of enzymes, such as transaminases, in the synthesis of chiral amines is a rapidly growing field that offers high enantioselectivity and mild reaction conditions. acs.orgresearchgate.net Future investigations could explore the enzymatic kinetic resolution of a racemic mixture of 1-(oxan-2-yl)methanamine or the asymmetric amination of a suitable precursor to directly yield the desired (R)-enantiomer. The development of robust, amine-tolerant enzymes, potentially through directed evolution, will be crucial for the industrial-scale production of this and other chiral amines. uva.nl

Additionally, the principles of green chemistry, such as the use of non-toxic reagents and solvents, will be central to new synthetic strategies. frontiersin.orgrasayanjournal.co.innih.gov Research into catalytic methods that minimize waste and energy consumption will be a key focus. This could involve the development of novel chiral catalysts for asymmetric synthesis that can be recycled and reused. nih.gov

Development of New Applications in Functional Materials Science and Catalysis

The unique structural and chiral properties of this compound make it an attractive candidate for incorporation into advanced functional materials. imperial.ac.uk Its chirality can be harnessed to create materials with specific optical or electronic properties.

In the realm of catalysis, this chiral amine could serve as a ligand for the development of new asymmetric catalysts. Chiral ligands are essential for the enantioselective synthesis of a wide range of chemical compounds, particularly in the pharmaceutical industry. nih.govresearchgate.netaustinpublishinggroup.comthieme-connect.com Future work could involve the synthesis of novel metal complexes incorporating this compound or its derivatives and evaluating their catalytic activity and enantioselectivity in various organic transformations.

Furthermore, the incorporation of this chiral building block into polymers could lead to the development of novel chiral stationary phases for chromatography, enabling the efficient separation of enantiomers. There is also potential for its use in the creation of chiral sensors capable of recognizing and detecting specific enantiomers. researchgate.net

Advanced Computational Studies for Rational Design and Mechanistic Understanding

Computational chemistry is an increasingly powerful tool for the rational design of molecules and the elucidation of reaction mechanisms. nih.gov For this compound, advanced computational studies, such as Density Functional Theory (DFT), can provide valuable insights into its structure, properties, and reactivity. dntb.gov.uaresearchgate.netacs.orgacs.org

Future computational work could focus on:

Conformational Analysis: A detailed understanding of the conformational preferences of the oxane ring and the aminomethyl side chain is crucial for predicting its interactions with other molecules.

Catalyst Design: Computational screening can be employed to design new chiral catalysts based on the this compound scaffold, predicting their potential efficacy before undertaking synthetic work. riken.jprsc.orgresearchgate.netrsc.org

Mechanistic Elucidation: DFT calculations can be used to model the transition states of reactions involving this compound, providing a deeper understanding of the factors that govern stereoselectivity. researchgate.net

These computational approaches will accelerate the discovery of new applications and the optimization of existing processes involving this chiral amine.

Integration into Supramolecular Chemistry and Nanotechnology Applications

The ability of molecules to self-assemble into well-defined, functional structures is the cornerstone of supramolecular chemistry and a driving force in nanotechnology. nih.govresearchgate.netacs.orgnih.govmdpi.comchimia.chresearchgate.net The chirality and hydrogen-bonding capabilities of this compound make it an excellent candidate for use as a building block in these fields.

In supramolecular chemistry, this chiral amine could be used to direct the formation of helical or other chiral supramolecular assemblies. mdpi.com These ordered structures could find applications in areas such as chiral recognition and asymmetric catalysis.

In the realm of nanotechnology, this compound could be used to functionalize the surface of nanoparticles, imparting chirality to them. mdpi.comresearchgate.net Such chiral nanoparticles have a wide range of potential applications, including in biosensing, drug delivery, and catalysis. nih.govnih.govnih.govnih.govwalshmedicalmedia.comamu.edu.pl The self-assembly of these functionalized nanoparticles could lead to the creation of novel nanomaterials with unique chiroptical properties. rsc.org

The future of research on this compound is bright, with numerous opportunities for innovation across a range of scientific disciplines. By embracing sustainable synthetic methods, exploring new applications in materials science and catalysis, leveraging the power of computational chemistry, and integrating this versatile molecule into the realms of supramolecular chemistry and nanotechnology, the full potential of this chiral building block can be realized.

Q & A

Q. How are interaction studies with biological macromolecules conducted for this compound?

  • Methods :
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics with proteins.
  • X-ray crystallography : Resolve co-crystal structures to identify key binding residues .

Data Contradiction Analysis Example

Scenario : Conflicting reports on MAO-B inhibition potency (IC50 = 10 µM vs. 50 µM).
Resolution :

Verify assay conditions (pH, temperature, enzyme source).

Re-test using a standardized protocol (e.g., Amplex Red assay) with internal controls.

Cross-validate with kinetic analysis (Ki determination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.